molecular formula C26H17N3O6S B2560980 methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate CAS No. 321392-09-0

methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate

Cat. No.: B2560980
CAS No.: 321392-09-0
M. Wt: 499.5
InChI Key: LEXVLUIKHGUXOM-UHFFFAOYSA-N
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Description

Methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate is a complex heterocyclic compound featuring a diketopyrrolopyrrole (DPP) core fused with inden-dione, thiophene, and pyridinyl substituents.

Properties

IUPAC Name

methyl 3-[3-(1-hydroxy-3-oxoinden-2-yl)-4,6-dioxo-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O6S/c1-35-26(34)23-15(9-11-36-23)29-24(32)16-17(25(29)33)20(28-19(16)14-8-4-5-10-27-14)18-21(30)12-6-2-3-7-13(12)22(18)31/h2-11,16-17,19,30H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPKZULFQPWHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C(=O)C3C(C2=O)C(=NC3C4=CC=CC=N4)C5=C(C6=CC=CC=C6C5=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate is a complex organic compound with potential biological activities that have garnered attention in recent research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H17N3O6SC_{26}H_{17}N_{3}O_{6}S with a molecular weight of approximately 499.49 g/mol. It features multiple functional groups that contribute to its biological activity, including dioxo groups and a thiophene moiety.

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its anticancer properties. The following sections detail the findings from various studies.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several human cancer cell lines:

  • Cell Lines Tested : The compound has shown significant cytotoxicity against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.
  • IC50 Values : Preliminary data indicate that the compound exhibits IC50 values below 100 μM for these cell lines, suggesting potent anticancer activity. For instance, certain derivatives have demonstrated IC50 values as low as 36 μM in HCT-116 cells .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies have shown that treatment with the compound leads to an increase in apoptotic cells in a dose-dependent manner. This was evidenced by morphological changes typical of apoptosis and increased caspase activity in treated cells .
  • Cell Cycle Arrest : The compound may also induce cell cycle arrest, contributing to its antiproliferative effects. Flow cytometry analyses have indicated alterations in cell cycle distribution following treatment .

Study on Indole Derivatives

A study focusing on indole derivatives similar to the target compound revealed that these compounds exhibited significant antiproliferative effects against various cancer cell lines. The presence of specific functional groups was correlated with enhanced activity against tumor cells .

In Silico Studies

Computer-aided docking studies have been employed to predict the binding affinity of the compound to various biological targets, including Aurora B kinase. This protein plays a crucial role in cell division and is a promising target for cancer therapy . The docking results suggest that the compound could effectively inhibit this kinase, further supporting its potential as an anticancer agent.

Summary of Findings

Activity Cell Line IC50 Value (μM) Mechanism
CytotoxicityHCT-11636Apoptosis induction
CytotoxicityHeLa34Cell cycle arrest
CytotoxicityMCF-7<100Increased caspase activity

Scientific Research Applications

Basic Information

  • Molecular Formula : C26H17N3O6S
  • Molecular Weight : 499.49 g/mol
  • CAS Number : 321392-09-0

Physical Properties

  • Boiling Point : Approximately 798.6 °C (predicted)
  • Density : 1.530 g/cm³ (predicted)
  • pKa : 4.25 (predicted)

These properties indicate that the compound is stable under various conditions, making it suitable for laboratory research and potential industrial applications.

Medicinal Chemistry

Methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate has shown promise in various medicinal applications:

  • Anti-inflammatory Agents : Recent studies indicate that derivatives of this compound may exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory processes .
  • Anticancer Activity : Research suggests that compounds with similar structures have potential as anticancer agents due to their ability to induce apoptosis in cancer cells.

Material Sciences

The compound's unique structural features make it suitable for applications in material sciences:

  • Organic Electronics : Its electronic properties may be exploited in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Sensors : The thiophene moiety can enhance the sensitivity of sensors for detecting environmental pollutants or biological markers.

Case Study 1: Anti-inflammatory Properties

A study published in Pharmaceuticals explored the synthesis and biological evaluation of related pyrrole derivatives as anti-inflammatory agents. The study utilized molecular docking techniques to predict interactions with COX and LOX enzymes, demonstrating significant inhibitory activity .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of compounds related to this compound. Results indicated that these compounds could effectively induce cell death in various cancer cell lines through apoptosis pathways.

Comparison with Similar Compounds

Structural Features

The compound shares a DPP core with derivatives reported in (A-TB, A-ID, A-IDM), which also incorporate thiophene and inden-dione units. Key structural differences include:

  • Pyridinyl vs. Thiophenyl Substituents: The target compound’s pyridinyl group (electron-withdrawing, basic) contrasts with A-TB’s thiophenyl and A-IDM’s malononitrile groups. This difference influences electronic properties and solubility .
  • Hexahydropyrrolo[3,4-c]pyrrole Core : Unlike the partially saturated core in ’s pyrrolidine derivatives, the target compound’s fully saturated system may enhance rigidity and thermal stability .

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups Present
Target Compound Hexahydropyrrolo[3,4-c]pyrrole 2-Pyridinyl, inden-dione, thiophene C=O (inden-dione), COOCH₃ (ester)
A-ID () DPP Inden-dione, thiophene C=O, C=S (A-TB)
Diethyl 8-cyano-7-(4-nitrophenyl)... () Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, ester CN, NO₂, COOEt
Physicochemical Properties
  • Spectroscopic Data :
    • IR : Strong C=O stretches (~1700 cm⁻¹) from inden-dione and ester groups, similar to A-ID (1700, 1689 cm⁻¹) .
    • NMR : Pyridinyl protons (δ ~8.5–9.0 ppm) and thiophene signals (δ ~7.0–7.5 ppm) align with ’s methylthiophen-2-yl derivatives .

Table 2: Thermal and Spectral Data

Compound Name Melting Point (°C) IR C=O Stretch (cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound Not reported ~1700 (inden-dione) Pyridinyl: ~8.5–9.0; Thiophene: ~7.0–7.5
A-ID () 212 1700, 1689 Thiophene: 7.2–7.4; Inden-dione: N/A
Example 62 () 227–230 Not reported Thiophene: 7.3–7.5; Pyridinyl: 8.6–8.8
Electronic and Functional Properties
  • Solubility: The methyl ester group may improve solubility in polar aprotic solvents (e.g., DMF, THF) relative to ’s nitro/cyano derivatives, which require strong solvents .

Q & A

(Basic) How can researchers design an efficient synthetic route for this compound?

Methodological Answer:

  • Step 1: Retrosynthetic Analysis
    Break down the molecule into key fragments:

    • The pyrrolo[3,4-c]pyrrole core with 1,3-dioxo-indenylidene and pyridinyl substituents.
    • The thiophenecarboxylate ester moiety.
      Reference analogous syntheses of pyrrolo-pyrrolidine derivatives (e.g., ethyl pyrrolo[3,2-d]pyrimidine carboxylate in ) to identify viable coupling strategies .
  • Step 2: Protecting Group Strategy
    Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during cyclization steps.

  • Step 3: Catalytic Coupling
    Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the pyridinyl group, as demonstrated in for similar heterocyclic systems .

(Basic) What spectroscopic and crystallographic techniques confirm the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H/¹³C NMR : Assign peaks for the indenylidene (δ ~6.5–7.5 ppm for aromatic protons) and pyrrolidine protons (δ ~3.0–4.5 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused pyrrolo-pyrrole core.
  • Mass Spectrometry (HRMS):
    Validate molecular weight with electrospray ionization (ESI) or MALDI-TOF.

  • X-ray Crystallography :
    For unambiguous confirmation, grow single crystals via slow evaporation (e.g., using dichloromethane/hexane). Analyze bond lengths and angles, as in for related thiazolo-pyrrolo-pyrrole structures .

(Advanced) How can computational quantum chemistry optimize reaction pathways?

Methodological Answer:

  • Quantum Chemical Calculations :
    Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and intermediates in the cyclization steps. Compare energy barriers for competing pathways (e.g., keto-enol tautomerization in the indenylidene group) .

  • Reaction Path Search :
    Apply the artificial force-induced reaction (AFIR) method to identify low-energy pathways for forming the hexahydropyrrolo-pyrrole core, as described in ’s ICReDD framework .

  • Solvent Effects :
    Simulate solvent interactions (e.g., DMF vs. THF) using the polarizable continuum model (PCM) to predict yield improvements.

(Advanced) What statistical experimental design methods improve reaction yield and purity?

Methodological Answer:

  • Design of Experiments (DOE) :
    Apply a central composite design (CCD) to optimize variables:

    • Factors: Temperature (°C), catalyst loading (mol%), solvent polarity.
    • Response variables: Yield (%), purity (HPLC area%).
      Reference ’s methodology for reducing experimental trials while capturing interactions .
  • Data Analysis :
    Use ANOVA to identify significant factors. For example, highlights how DOE reduced optimization time for TiO₂ photoactivity studies by 40% .

(Advanced) How to resolve contradictions in reaction yields under varying catalytic conditions?

Methodological Answer:

  • Multivariate Analysis :
    Compare computational predictions (e.g., DFT-calculated activation energies) with experimental yields. For instance, if Pd(OAc)₂ underperforms vs. PdCl₂, analyze ligand-metal coordination using molecular docking simulations .

  • In Situ Monitoring :
    Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enolate intermediates in the 1,3-dioxo step).

  • Cross-Validation :
    Replicate experiments in high-boiling solvents (e.g., DMSO) to test reproducibility, as in ’s single-crystal X-ray validation protocols .

(Advanced) What reactor engineering strategies enhance scalability?

Methodological Answer:

  • Membrane Reactors :
    Implement continuous-flow membrane reactors ( , CRDC subclass RDF2050104) to separate byproducts in real-time, improving purity .

  • Process Simulation :
    Use COMSOL Multiphysics () to model heat transfer in exothermic cyclization steps, preventing thermal degradation .

  • Scale-Up Criteria :
    Maintain geometric similarity (e.g., agitation speed, Reynolds number) between lab-scale and pilot reactors, referencing ’s reactor design principles (CRDC RDF2050112) .

(Advanced) How to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    Simulate binding interactions with biological targets (e.g., kinase enzymes) using GROMACS. Focus on the pyridinyl group’s role in hydrogen bonding.

  • Comparative Crystallography :
    Compare X-ray structures of analogs (e.g., ’s thiazolo-pyrrolo-pyrrole) to identify conformational flexibility in the indenylidene moiety .

  • Electrostatic Potential Mapping :
    Calculate charge distribution (Mulliken charges) to predict reactivity at the thiophenecarboxylate ester site.

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